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Introduction

Calcium (Ca?*) is a ubiquitous second messenger vital for a multitude of cellular processes,
from neurotransmission to muscle contraction. Consequently, accurate measurement of
intracellular Ca2* concentrations is paramount in many areas of biological research and drug
development. Fluorescent indicators, such as Fura-2 and Fluo-4, are indispensable tools for
these investigations. However, the chemical similarity of other divalent cations, particularly
strontium (Sr2*), to Ca2* raises concerns about potential cross-reactivity in these assays.
Strontium is not only a naturally occurring element but is also used in therapeutic contexts,
such as in the form of strontium ranelate for the treatment of osteoporosis. This guide provides
a comprehensive comparison of the cross-reactivity of strontium chloride in Ca2*-specific
assays, supported by experimental data and detailed protocols to aid researchers in designing
and interpreting their experiments accurately.

The Basis of Strontium's Cross-Reactivity

Strontium's ability to interfere with calcium-specific assays stems from its similar
physicochemical properties to calcium. Both are alkaline earth metals with a +2 charge and a
comparable ionic radius. This similarity allows strontium to substitute for calcium in various
biological processes. For instance, strontium can activate the calcium-sensing receptor
(CaSR), a key regulator of systemic calcium homeostasis.[1][2][3] This activation can initiate
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downstream signaling cascades that are typically triggered by calcium, including the activation
of phospholipase C (PLC) and the mobilization of intracellular calcium stores.[1]

Quantitative Comparison of Strontium Interference

While strontium can mimic calcium's biological effects, its interaction with calcium-specific
fluorescent indicators and clinical assays is a critical consideration for researchers.

Interference in Clinical Calcium Measurement
Procedures

Studies have demonstrated significant interference by strontium in colorimetric assays used in
clinical laboratories for the determination of total calcium concentrations. Exogenous addition of
strontium chloride to plasma samples resulted in a positive bias in total calcium measurements.
The extent of this interference is concentration-dependent.

Table 1: Interference of Strontium Chloride in Total Calcium Measurement Procedures

Strontium Concentration Strontium Concentration Mean Bias in Total Calcium
(mgldL) (mmol/L) Measurement (%)

1.0 0.114 19-35

2.5 0.284 49-9.0

5.0 0.568 10.8-19.2

Data sourced from a study on
strontium interference in
clinical laboratory calcium

measurement procedures.[4]

In contrast, ionized calcium measurements were not significantly affected by the presence of
strontium, with biases remaining below 4.5% even at a strontium concentration of 5.0 mg/dL.[4]

Cross-Reactivity with Fluorescent Calcium Indicators
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The most common tools for measuring intracellular calcium in a research setting are
fluorescent indicators. While specific dissociation constants (Kd) for strontium with popular
indicators like Fura-2 and Fluo-4 are not readily available in the literature, qualitative and
indirect quantitative data indicate that cross-reactivity does occur.

Fura-2: Fura-2 is a ratiometric indicator that exhibits a shift in its excitation spectrum upon
binding Ca?*. Studies have shown that strontium can also induce a change in the Fura-2
fluorescence ratio (F340/F380), suggesting that it binds to the indicator and elicits a spectral
response. However, the magnitude of this response and the binding affinity are likely different
from that of calcium.

Fluo-4: Fluo-4 is a non-ratiometric indicator that shows a significant increase in fluorescence
intensity upon binding Ca2*. While direct binding studies with strontium are scarce, the shared
BAPTA chelating core of Fluo-4 and Fura-2 suggests that Fluo-4 will also exhibit some degree
of cross-reactivity with strontium.

It is generally understood that while strontium can substitute for calcium in binding to these
indicators, it does so with lower affinity. This means that a higher concentration of strontium
would be required to elicit the same fluorescent response as a given concentration of calcium.

Table 2: Comparison of Fluorescent Indicator Properties for Calcium
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Property Fura-2 Fluo-4

Indicator Type Ratiometric Non-ratiometric

Excitation Wavelength (Ca2*-

~340 nm ~494 nm
bound)
Excitation Wavelength (Ca2*-
~380 nm ~494 nm
free)
Emission Wavelength ~510 nm ~516 nm
Dissociation Constant (Kd) for
~145 nM ~345 nM
Ca2+
Reported Cross-Reactivity with  Yes, induces a change in Expected, due to shared
Srz* fluorescence ratio. chelator structure.

Kd values are approximate
and can vary with experimental
conditions such as pH,
temperature, and ionic

strength.

Experimental Protocols

To accurately assess the impact of strontium in your specific experimental system, it is crucial
to perform control experiments. Below are detailed protocols for cell loading with Fura-2 AM
and for an in vitro spectrofluorometric assay to determine ion-binding properties.

Protocol 1: Live Cell Loading with Fura-2 AM for
Ratiometric Calcium Imaging

This protocol describes the loading of adherent cells with the acetoxymethyl (AM) ester form of
Fura-2, which is cell-permeant.

Materials:

e Fura-2 AM (dissolved in anhydrous DMSO to a stock concentration of 1-5 mM)
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e Pluronic® F-127 (20% solution in DMSO)

e Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, free of phenol
red.

e Bovine Serum Albumin (BSA)

o Cells cultured on glass coverslips or in imaging-appropriate plates.
e Solutions containing varying concentrations of CaClz and SrClz.

e lonophore (e.g., lonomycin) for positive control.

Procedure:

o Cell Preparation: Plate cells on coverslips or imaging plates to achieve 70-80% confluency
on the day of the experiment.

e Loading Solution Preparation:
o For each coverslip/well, prepare 1 mL of loading buffer.

o In a microcentrifuge tube, mix 2 pL of the Fura-2 AM stock solution with 2 pL of 20%
Pluronic® F-127.

o Add 1 mL of HBSS containing 0.5% BSA to the tube and vortex thoroughly to disperse the
dye. The final Fura-2 AM concentration will be 2-10 puM.

e Cell Loading:
o Aspirate the culture medium from the cells and wash once with HBSS.

o Add the loading solution to the cells and incubate for 30-60 minutes at room temperature,
protected from light. Incubation at 37°C can promote dye compartmentalization into
organelles.

e Washing:
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o Aspirate the loading solution and wash the cells twice with fresh HBSS to remove
extracellular dye.

o De-esterification:

o Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for
complete de-esterification of the Fura-2 AM by intracellular esterases.

e Imaging:

o Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope
equipped for ratiometric imaging.

o Perfuse the cells with HBSS to establish a baseline fluorescence ratio (excitation at 340
nm and 380 nm, emission at 510 nm).

o To test for strontium cross-reactivity, perfuse the cells with solutions containing known
concentrations of SrClz in the absence of extracellular CaCl-.

o As a positive control, apply a solution containing a known concentration of CaClz or an
ionophore like ionomycin to elicit a maximal calcium response.

o Record the changes in the 340/380 nm fluorescence ratio over time.

Protocol 2: In Vitro Spectrofluorometric Assay to
Determine lon-Binding Properties

This protocol allows for the direct measurement of the interaction between a fluorescent
indicator and a cation in a cell-free system.

Materials:
e Fura-2, salt form (e.g., pentapotassium salt) or Fluo-4, salt form.
e Calcium-free buffer (e.g., 100 mM KCI, 10 mM MOPS, pH 7.2).

¢ Stock solutions of CaClz and SrCl> of known concentrations.
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o EGTA stock solution (for determining minimum fluorescence).

o Spectrofluorometer.

Procedure:

o Prepare a working solution of the indicator (e.g., 1 UM Fura-2) in the calcium-free buffer.
e Determine Minimum Fluorescence (Fmin):

o Add an excess of EGTA (e.g., 10 mM) to the indicator solution to chelate any
contaminating calcium.

o For Fura-2, record the fluorescence emission at 510 nm while exciting at 340 nm and 380
nm. For Fluo-4, record the emission at ~516 nm with excitation at ~494 nm. This will give
you the fluorescence of the ion-free indicator.

e Titration with Strontium Chloride:

o To a fresh aliquot of the indicator solution, add increasing concentrations of SrClz.

o After each addition, allow the solution to equilibrate and record the fluorescence spectrum.
e Titration with Calcium Chloride (for comparison):

o Repeat the titration with CaClz using a fresh aliquot of the indicator solution.
e Determine Maximum Fluorescence (Fmax):

o Add a saturating concentration of CaClz (e.g., 10 mM) to the indicator solution and record
the fluorescence.

o Data Analysis:
o Plot the fluorescence intensity or ratio as a function of the cation concentration.

o The dissociation constant (Kd) can be calculated by fitting the data to the Hill equation.
This will provide a quantitative measure of the indicator's affinity for both strontium and
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calcium.

Mandatory Visualizations

Calcium Signaling Pathway via the Calcium-Sensing
Receptor (CaSR)
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Caption: Activation of the CaSR by Ca?* or Sr2* initiates Gg/11 signaling.
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Experimental Workflow for Assessing Strontium Cross-

Reactivity

Workflow for Assessing Strontium Cross-Reactivity
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Caption: A stepwise workflow for evaluating strontium's effect on Fura-2 fluorescence.

Conclusion and Recommendations

The available evidence clearly indicates that strontium chloride can interfere with commonly
used calcium-specific assays. In clinical settings, this manifests as a significant positive bias in
total calcium measurements. For researchers using fluorescent indicators like Fura-2 and Fluo-
4, itis crucial to be aware of the potential for strontium to cross-react and generate a
fluorescence signal.

Key Recommendations:

o Acknowledge Potential Interference: When working with experimental models where
strontium is present, researchers must acknowledge the potential for cross-reactivity in their
calcium assays.

» Perform Control Experiments: It is essential to perform control experiments to quantify the
extent of strontium interference in your specific assay and cell type. The protocols provided
in this guide offer a framework for these validation experiments.

» Use Strontium-Free Conditions for Baseline: Whenever possible, establish baseline calcium
levels in strontium-free conditions before introducing strontium to the experimental system.

» Consider Alternative Cations: If the goal is to elicit calcium-like responses without interfering
with calcium indicators, other divalent cations with lower cross-reactivity could be
considered, although their biological effects may differ.

« Interpret Data with Caution: When interpreting data from experiments involving strontium, the
potential contribution of strontium to the observed signal in calcium-specific assays must be
carefully considered.

By understanding the nature of strontium's cross-reactivity and implementing appropriate
controls, researchers can ensure the accuracy and reliability of their findings in the complex
and dynamic field of calcium signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact
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